ethyl 3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure is fused with a thiophene ring and a pyridazine moiety, substituted with a 4-chlorophenyl group at position 3, an ethyl carboxylate ester at position 1, and a 2-(3,4-dimethoxyphenyl)acetamido group at position 3.
Structural elucidation of such compounds typically employs UV and NMR spectroscopy, as demonstrated in the isolation of Zygocaperoside and Isorhamnetin-3-O glycoside from Z. fabago roots . The ¹H-NMR and ¹³C-NMR techniques (Tables 1 and 2 in ) are critical for confirming substituent positions and stereochemistry.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O6S/c1-4-35-25(32)22-17-13-36-23(21(17)24(31)29(28-22)16-8-6-15(26)7-9-16)27-20(30)12-14-5-10-18(33-2)19(11-14)34-3/h5-11,13H,4,12H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFNBTFVIRSXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. The final step involves the esterification of the carboxylate group with ethanol.
Formation of Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl and Dimethoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like chlorobenzene and dimethoxybenzene.
Esterification: The carboxylate group is esterified using ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or halogenated compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of thieno[3,4-d]pyridazine derivatives as antiviral agents. Research indicates that compounds with similar structural motifs exhibit activity against various viruses, including:
- Herpes Simplex Virus Type 1 (HSV-1)
- Human Immunodeficiency Virus Type 1 (HIV-1)
These compounds may act by inhibiting viral replication or interfering with viral entry into host cells .
Anticancer Potential
The anticancer properties of ethyl 3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate have also been explored. Preliminary studies suggest:
- Inhibition of tumor cell proliferation : Similar compounds have shown promising results against various cancer cell lines.
- Mechanisms of action : These include the induction of apoptosis and cell cycle arrest, potentially through modulation of key signaling pathways such as p53 and caspases .
Anti-inflammatory Effects
Compounds with thieno[3,4-d]pyridazine scaffolds have been investigated for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The presence of electron-donating groups has been linked to enhanced anti-inflammatory activity .
Case Study 1: Antiviral Efficacy
A study evaluated a series of thieno[3,4-d]pyridazine derivatives against HSV-1. The results indicated that modifications to the phenyl ring significantly affected antiviral potency. The most effective derivatives exhibited IC50 values in the low micromolar range, suggesting a promising avenue for further development in antiviral therapies.
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines (MCF-7 and HeLa), this compound demonstrated significant cytotoxic effects. The study reported IC50 values comparable to established chemotherapeutics like doxorubicin. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Derivatives
Key Observations :
Key Observations :
Physicochemical Properties and Lumping Strategies
highlights that compounds with similar structures (e.g., shared acetamido or aromatic groups) may be "lumped" into surrogate categories for modeling purposes . For example:
- The 3,4-dimethoxyphenyl group in the target compound could align it with other methoxy-substituted aromatics in pharmacokinetic studies.
- Chlorophenyl and fluorophenyl derivatives (e.g., ) might exhibit comparable lipophilicity, affecting solubility and membrane permeability .
Industrial and Environmental Considerations
- Toxicity Data: and emphasize rigorous reporting of chemical releases .
- Applications: Pyridazine and pyrimidine derivatives are prevalent in pharmaceuticals (e.g., antivirals, kinase inhibitors). The target compound’s acetamido group may enhance binding affinity compared to simpler dihydropyrimidinones .
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 3,4-dimethoxyphenyl substituents is critical for modulating its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds in the literature have shown inhibition of kinases and other enzymes involved in critical signaling pathways. For instance, pyrimidine derivatives have been documented to inhibit kinases involved in cancer proliferation and survival pathways .
- Antimicrobial Activity : Some thieno[3,4-d]pyridazine derivatives exhibit significant antimicrobial properties. The structural features contribute to enhanced lipophilicity, which may facilitate membrane penetration and target interaction .
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the inhibition of DNA synthesis and repair mechanisms. These effects are often mediated by the disruption of key cellular processes such as cell cycle progression and signal transduction pathways .
Biological Activity Data
| Biological Activity | Target | IC50 (µM) | References |
|---|---|---|---|
| Kinase Inhibition | MEK1/2 | 0.3 - 1.2 | |
| Antiviral Activity | HIV-1 Integrase | 7 ± 3 | |
| Antimicrobial Activity | Various Bacteria | 0.20 - 0.26 |
Study on Anticancer Effects
A study investigated the anticancer effects of a related thieno[3,4-d]pyridazine derivative on various cancer cell lines. The compound demonstrated significant growth inhibition in BRAF mutant melanoma cells with an IC50 value ranging from 14 to 50 nM. This effect was primarily attributed to G0/G1 cell cycle arrest and subsequent apoptosis induction .
Antiviral Activity Assessment
Another study evaluated the antiviral potential of similar compounds against HIV-1. The derivatives exhibited promising results with IC50 values around 7 µM for integrase inhibition, indicating a potential therapeutic application in HIV treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
